

# Pharmacological Profile of BMS-986142

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## Compound of Interest

Compound Name: BMS-748730

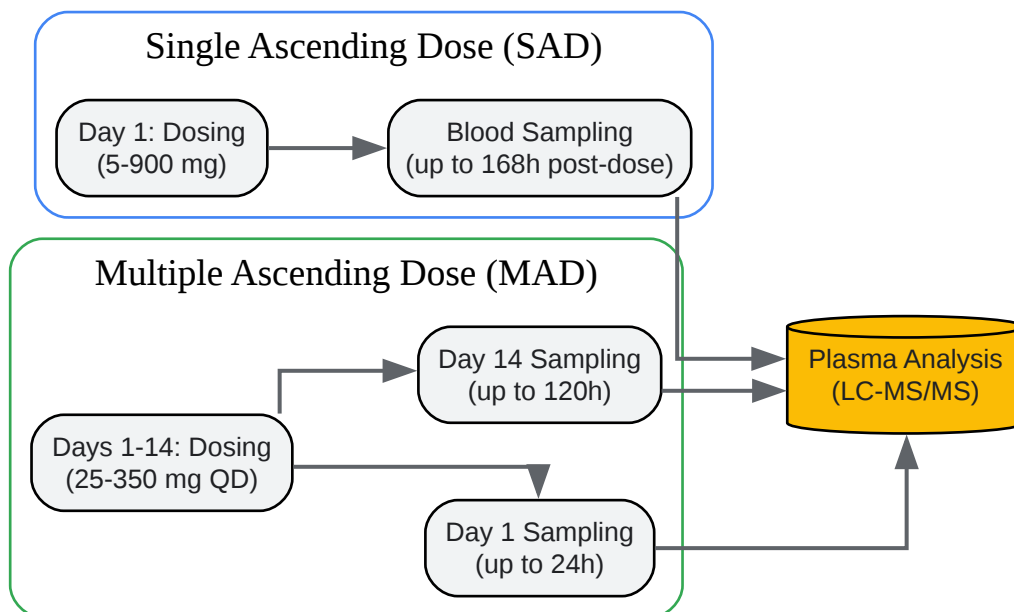
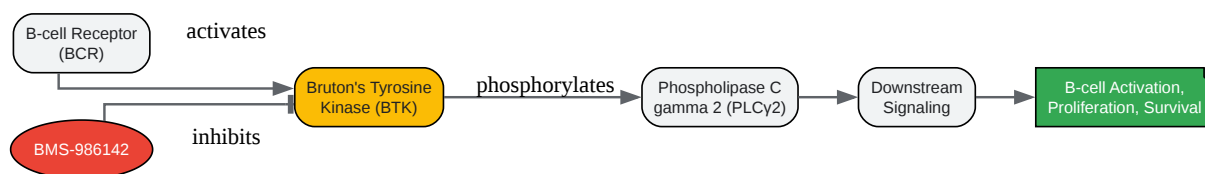
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BMS-986142 is an orally administered, small-molecule reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway.<sup>[1]</sup> Its role in this pathway makes it a therapeutic target for autoimmune diseases such as rheumatoid arthritis.<sup>[2]</sup>

## Mechanism of Action

BMS-986142 functions by reversibly binding to BTK, thereby inhibiting its kinase activity. This blockade disrupts the B-cell receptor signaling cascade, which is implicated in the pathogenesis of various autoimmune and inflammatory conditions. The inhibition is dose and concentration-dependent, as evidenced by the suppression of CD69 expression, a marker of lymphocyte activation.<sup>[1][2]</sup>



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## References

- 1. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
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